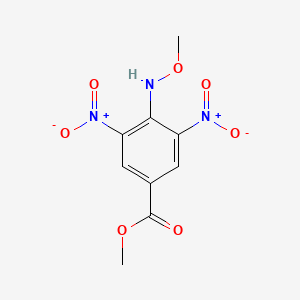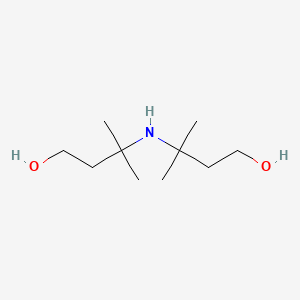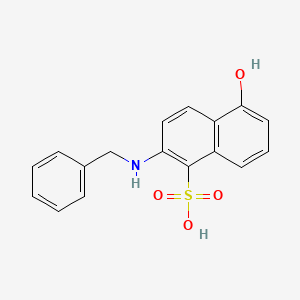
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids This compound is characterized by the presence of a benzylamino group attached to the naphthalene ring, along with a hydroxyl group and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce nitro groups at specific positions on the naphthalene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Benzylation: The amino groups are benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonation: The resulting compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. Continuous monitoring and quality control are essential to maintain the consistency of the product.
化学反応の分析
Types of Reactions
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can lead to the formation of naphthoquinones.
Reduction: Reduction of the sulfonic acid group can yield sulfonamides.
Substitution: Substitution reactions can produce a variety of benzyl derivatives depending on the substituents introduced.
科学的研究の応用
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The hydroxyl and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Aminonaphthalene-1-sulfonic acid: Lacks the benzyl group and hydroxyl group.
5-Hydroxynaphthalene-1-sulfonic acid: Lacks the benzylamino group.
Benzylamine: Lacks the naphthalene and sulfonic acid groups.
Uniqueness
2-(Benzylamino)-5-hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both the benzylamino and hydroxyl groups on the naphthalene ring, along with the sulfonic acid group
特性
CAS番号 |
195201-23-1 |
|---|---|
分子式 |
C17H15NO4S |
分子量 |
329.4 g/mol |
IUPAC名 |
2-(benzylamino)-5-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H15NO4S/c19-16-8-4-7-14-13(16)9-10-15(17(14)23(20,21)22)18-11-12-5-2-1-3-6-12/h1-10,18-19H,11H2,(H,20,21,22) |
InChIキー |
KUVOFPXAPUCFPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C(C3=C(C=C2)C(=CC=C3)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)
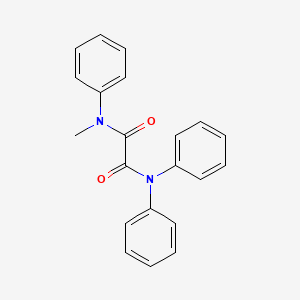
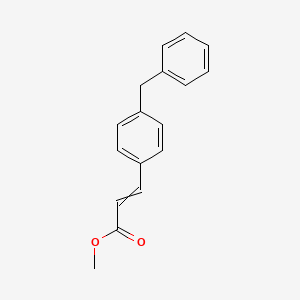
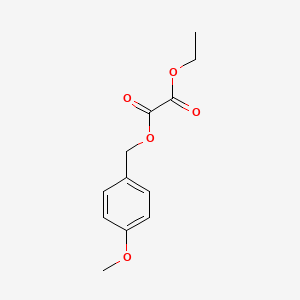
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
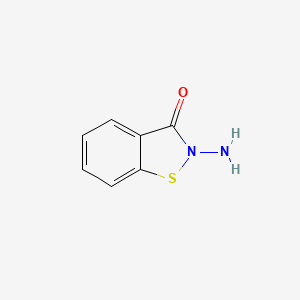
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)

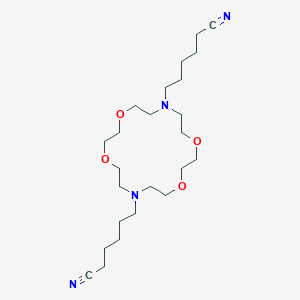
![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
